D-Valine, 3-sulfo-

Description

Foundational Aspects of D-Amino Acid Stereoisomerism in Biological Systems

Amino acids, with the exception of glycine, are chiral molecules, meaning they can exist as two non-superimposable mirror images, or enantiomers. solubilityofthings.combiopharmaspec.com These are designated as L- (levo, or left-handed) and D- (dextro, or right-handed) forms. biopharmaspec.comresearchgate.net In most biological systems, the proteins are constructed almost exclusively from L-amino acids. biopharmaspec.com

While L-amino acids are the proteinogenic standard, D-amino acids are not merely laboratory curiosities. They are found in nature and can have significant biological roles. biopharmaspec.com For instance, D-serine acts as a neurotransmitter. biopharmaspec.com The presence of D-amino acids in synthetic peptides can increase their resistance to breakdown by enzymes, a property explored in drug development. biopharmaspec.com The distinct spatial arrangement of atoms in enantiomers leads to different biological activities and interactions. solubilityofthings.com

Significance of D-Valine (B559536) in Broader Biochemical Contexts

D-Valine, the enantiomer of the more common L-Valine, is considered a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard translation. ontosight.aisigmaaldrich.com However, it plays various roles in biological processes, particularly in microorganisms. ontosight.ai Certain bacteria can utilize D-Valine as a sole source of carbon, providing a nutritional advantage in environments where L-amino acids are scarce. ontosight.ai This metabolic capability is facilitated by specific enzymes like D-amino acid oxidases. ontosight.ai

In cell culture applications, D-Valine has been used as a selective agent to inhibit the growth of fibroblasts, which lack D-amino acid oxidase, while allowing for the selective proliferation of epithelial cells. sigmaaldrich.com Research has also explored its effects on inhibiting biofilm formation in certain bacteria. medchemexpress.com

Overview of Sulfur-Containing Amino Acid Derivatives and their Potential Roles

Sulfur is a vital element in biological systems, and sulfur-containing amino acids like methionine and cysteine are fundamental components of proteins and other crucial biomolecules. researchgate.netnih.gov Their derivatives are involved in a multitude of cellular functions. cambridge.org

These derivatives are precursors to important molecules such as glutathione, a major intracellular antioxidant. researchgate.netbezmialemscience.org They play a critical role in protecting cells from oxidative damage caused by free radicals and reactive oxygen species. researchgate.netnih.gov Sulfur-containing amino acids can also act as chelating agents for heavy metals, aiding in detoxification. researchgate.netnih.gov Furthermore, they are involved in cellular signaling pathways and can influence gene expression and metabolism. cambridge.org For example, hydrogen sulfide (B99878) (H₂S), derived from cysteine, is now recognized as a gaseous transmitter with neuromodulatory and neuroprotective functions. cambridge.org

Current State of Research on D-Valine, 3-Sulfo-

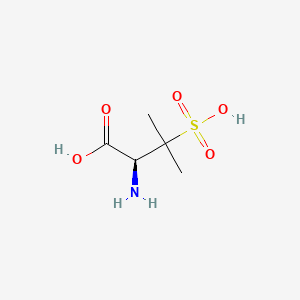

The compound D-Valine, 3-sulfo- is a derivative of D-Valine where a sulfonic acid group (-SO₃H) is attached to the third carbon. vulcanchem.com Its chemical formula is C₅H₁₁NO₅S. vulcanchem.com Research on this specific compound is limited. Much of the available information is in the context of its comparison with a related compound, 3-Sulfino-D-valine, which has a sulfinic acid group (-SO₂H) instead. vulcanchem.com

Computational models predict a pKa of -1.2 for the sulfonic acid group in D-Valine, 3-sulfo-, which would render it fully ionized under physiological conditions. vulcanchem.com The synthesis of D-Valine, 3-sulfo- has been reported via direct sulfonation of D-valine using chlorosulfonic acid, though this method is associated with low yields due to side reactions. vulcanchem.com In contrast, the synthesis of 3-Sulfino-D-valine appears more established. vulcanchem.com

While research on the direct biological or pharmacological relevance of D-Valine, 3-sulfo- is not widely available, the study of related sulfur-containing amino acid derivatives provides a framework for its potential significance. For instance, 3-Sulfino-D-valine has been shown to be a potent scavenger of hypochlorous acid (HOCl), suggesting a role in mitigating oxidative damage during inflammation. vulcanchem.com It also exhibits inhibitory activity against the enzyme cysteine dioxygenase. vulcanchem.com

Further investigation is required to elucidate the specific properties and potential applications of D-Valine, 3-sulfo-.

Structure

3D Structure

Properties

CAS No. |

23400-34-2 |

|---|---|

Molecular Formula |

C5H11NO5S |

Molecular Weight |

197.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfobutanoic acid |

InChI |

InChI=1S/C5H11NO5S/c1-5(2,12(9,10)11)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10,11)/t3-/m0/s1 |

InChI Key |

IAZCXYBRDWVPNV-VKHMYHEASA-N |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S(=O)(=O)O |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S(=O)(=O)O |

Origin of Product |

United States |

Preclinical Biological Functions and Mechanistic Investigations of D Valine and Sulfur Analogues

Enzymatic Interactions and Metabolism of D-Valine (B559536)

Role of D-Amino Acid Oxidase in D-Valine Catabolism

D-Valine, the non-proteinogenic isomer of the essential amino acid L-Valine, is primarily metabolized through the action of D-amino acid oxidase (DAAO). sigmaaldrich.comontosight.ai This flavoenzyme catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids. ontosight.ai In the case of D-Valine, DAAO facilitates its conversion to 2-ketoisovalerate. ontosight.ai This intermediate can then be further metabolized, potentially entering the Krebs cycle for energy production. ontosight.ai

The presence and activity of DAAO are crucial for the utilization of D-Valine by cells. ebi.ac.uknih.gov Organisms and specific cell types that possess this enzyme can effectively break down D-Valine. ebi.ac.ukontosight.ai For instance, DAAO activity has been identified in the kidneys and brains of various species. oup.com A highly stable DAAO from the thermophilic bacterium Rubrobacter xylanophilus has shown high specific activity towards D-Valine. asm.org

Influence on Microbial Biosynthetic Pathways (e.g., Penicillin, Actinomycin (B1170597) D)

D-Valine plays a significant role in the biosynthesis of certain microbial secondary metabolites, notably antibiotics like penicillin and actinomycin D.

Penicillin: The biosynthesis of penicillin involves the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). am-online.org This initial step is catalyzed by the enzyme ACV synthetase (ACVS). am-online.org The L-valine is converted to its D-isomer during this process. am-online.orguniprot.org

Actinomycin D: D-Valine is a structural component of actinomycin D, a chromopeptide lactone antibiotic produced by Streptomyces species. am-online.orgnih.gov The pentapeptide lactone rings of actinomycin D contain D-Valine. nih.govbiorxiv.org The addition of exogenous D-Valine to the culture medium of Streptomyces parvulus has been shown to inhibit the synthesis of actinomycin D. umich.eduumich.edu This inhibition may occur through several mechanisms, including direct inhibition of the actinomycin synthetase that racemizes L-valine to its D-form, or through catabolite repression of the genes involved in actinomycin biosynthesis. umich.eduumich.edu Studies have shown that increasing concentrations of D-Valine in the medium lead to increased repression of kynurenine (B1673888) formamidase II, an enzyme involved in the actinomycin biosynthetic pathway. umich.edu

Specific Enzyme Regulation and Effector Roles

Beyond its role as a substrate or precursor, D-Valine can act as a specific effector, influencing enzyme activity and gene expression. In Streptomyces parvulus, D-Valine is thought to function as a regulatory molecule that can prevent the expression of the actinomycin biosynthetic gene cluster. umich.edu It has been proposed that the slow metabolism of D-Valine provides a continuous supply of catabolites that specifically repress the transcription of these genes. umich.eduumich.edu

The table below summarizes the inhibitory effects of D-Valine and related D-amino acids on kynurenine formamidase II activity and actinomycin D synthesis in S. parvulus.

Data adapted from Katz, E., & Brown, D. (1989). A possible role of d-valine and related d-amino acids in repression of enzyme and actinomycin synthesis. Applied microbiology and biotechnology, 30(1), 67-70. umich.edu

Cellular Responses and Physiological Effects of D-Valine

Selective Inhibition of Fibroblast Proliferation in Cell Culture Systems

One of the most well-documented effects of D-Valine is its ability to selectively inhibit the proliferation of fibroblasts in cell culture. smolecule.comsigmaaldrich.comnih.govottokemi.com This selective action is due to the fact that many fibroblast cell lines lack the enzyme D-amino acid oxidase (DAAO). sigmaaldrich.comnih.gov Without DAAO, fibroblasts are unable to convert D-Valine into its essential L-enantiomer, L-Valine, which is necessary for protein synthesis and cell growth. ebi.ac.uknih.gov This property has been exploited to develop selective culture media where D-Valine is substituted for L-Valine to prevent fibroblast overgrowth in primary cell cultures. sigmaaldrich.comnih.gov

Impact on Epithelial Cell Growth and Maintenance

In contrast to fibroblasts, many types of epithelial cells possess D-amino acid oxidase and can therefore thrive in a medium where L-Valine is replaced by D-Valine. ebi.ac.uknih.gov These cells can convert D-Valine to its corresponding keto acid, which is then transaminated to L-Valine, allowing for normal growth and proliferation. oup.com This differential effect on fibroblasts and epithelial cells makes D-Valine a valuable tool for establishing and maintaining pure epithelial cell cultures, free from fibroblast contamination. nih.gov For example, this technique has been successfully used for the culture of normal human and rodent epithelial cells. nih.gov Studies have also shown that valine can promote the proliferation and protein synthesis of porcine mammary epithelial cells. researchgate.net

The table below illustrates the differential growth response of various cell types in media containing D-Valine.

This table provides a generalized summary based on findings from multiple sources. ebi.ac.uknih.govoup.com

Metabolic Pathways Involving Valine and its Derivatives in Model Organisms

Valine, a branched-chain amino acid (BCAA), is a fundamental component of proteins and plays significant roles in various metabolic processes. tandfonline.com While animals cannot synthesize valine, making it an essential amino acid in their diet, plants and microorganisms possess the necessary biosynthetic pathways. wikipedia.orgnih.gov The breakdown, or catabolism, of valine and other BCAAs is a crucial process for energy production and metabolic homeostasis. nih.govmdpi.com The introduction of sulfur-containing functional groups, such as in D-Valine, 3-sulfo-, creates analogues with potentially novel metabolic functions and interactions.

Plants and microorganisms synthesize valine de novo through a multi-step enzymatic pathway that begins with pyruvic acid. wikipedia.orgnih.gov This biosynthetic route shares several of its enzymes with the pathway for isoleucine synthesis, demonstrating metabolic efficiency. nih.govsci-hub.se The synthesis of valine involves four primary enzymatic reactions.

The process is initiated by acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, which is a key regulatory enzyme. nih.govfrontiersin.org This enzyme is the target for several classes of commercial herbicides. nih.gov The activity of AHAS is often subject to feedback inhibition by the final products, particularly valine, which helps regulate the intracellular concentration of BCAAs. frontiersin.org Following the initial step, a series of conversions catalyzed by ketol-acid reductoisomerase and dihydroxyacid dehydratase occur. sci-hub.seagriculturejournals.cz The final step is a transamination reaction, where an amino group is transferred to the keto-acid precursor, yielding valine. wikipedia.org

Table 1: Key Enzymes in Valine Biosynthesis This table is interactive. You can sort and filter the data.

| Enzyme Name | Abbreviation | EC Number | Function in Valine Pathway |

|---|---|---|---|

| Acetohydroxyacid Synthase | AHAS | 2.2.1.6 | Catalyzes the first committed step, starting from pyruvate. frontiersin.orgagriculturejournals.cz |

| Ketol-Acid Reductoisomerase | KARI | 1.1.1.86 | Catalyzes the reduction and isomerization of the intermediate. nih.govagriculturejournals.cz |

| Dihydroxyacid Dehydratase | DHAD | 4.2.1.9 | Catalyzes the dehydration of the dihydroxyacid intermediate. nih.govagriculturejournals.cz |

The catabolism of BCAAs, including valine, is a critical metabolic pathway in most organisms, providing energy and metabolic intermediates. frontiersin.org Unlike most other amino acids, the initial step of BCAA degradation occurs predominantly in skeletal muscle rather than the liver, due to the tissue-specific expression of the first enzyme in the pathway. mdpi.com

The catabolic process begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govmdpi.com This enzyme transfers the amino group from valine to α-ketoglutarate, producing the branched-chain α-keto acid (BCKA) known as α-ketoisovalerate (KIV) and glutamate. mdpi.commdpi.com

The second, and irreversible, step is the oxidative decarboxylation of KIV. mdpi.com This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which converts KIV into isobutyryl-CoA. wikipedia.orgmdpi.com Subsequent enzymatic reactions further process isobutyryl-CoA into succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.orgmdpi.com Because its carbon skeleton can be converted into a precursor for gluconeogenesis (succinyl-CoA), valine is classified as a glucogenic amino acid. mdpi.com

Table 2: Key Enzymes and Intermediates in Valine Catabolism This table is interactive. You can sort and filter the data.

| Molecule Type | Name | Role |

|---|---|---|

| Enzyme | Branched-Chain Aminotransferase (BCAT) | Catalyzes the initial, reversible transamination of valine to its corresponding α-keto acid. nih.govmdpi.com |

| Enzyme | Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex | Catalyzes the irreversible oxidative decarboxylation of the α-keto acid. wikipedia.orgwikipedia.org |

| Intermediate | α-Ketoisovalerate (KIV) | The α-keto acid produced from the transamination of valine. mdpi.com |

| Intermediate | Isobutyryl-CoA | The acyl-CoA derivative formed after the decarboxylation of KIV. mdpi.com |

The introduction of a sulfur-containing group, such as a sulfinic (-SO₂H) or sulfonic (-SO₃H) acid moiety, to the valine structure can significantly alter its physicochemical properties and metabolic functions. While direct metabolic studies on D-Valine, 3-sulfo- are limited, insights can be drawn from related sulfonated compounds and the biological process of sulfonation.

Sulfonation is a fundamental metabolic process that involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a substrate. oup.com This modification increases the polarity and water solubility of molecules and can dramatically alter their biological activity. oup.com For instance, the sulfonation of hormones, peptides, and other endogenous compounds can influence their receptor binding affinity and transmembrane signaling. oup.com

A structurally related analogue, 3-Sulfino-D-valine, has been shown to be an effective scavenger of hypochlorous acid (HOCl), a reactive oxygen species produced by immune cells at sites of inflammation. vulcanchem.comcymitquimica.com This suggests a potential role for such sulfur-containing amino acid derivatives in protecting tissues from oxidative damage. vulcanchem.comcymitquimica.com

Furthermore, sulfur-containing amino acids are linked to the regulation of translational capacity through the modification of transfer RNAs (tRNAs). nih.gov The thiolation of specific uridine (B1682114) bases in tRNAs (the replacement of an oxygen with a sulfur atom) is dependent on the availability of sulfur amino acids like cysteine and methionine. nih.gov This mechanism allows cells to modulate protein synthesis in response to nutrient status, linking metabolic state to growth control. nih.gov A sulfonated valine derivative could potentially interact with or influence these sulfur-dependent metabolic sensing pathways.

Molecular Interactions and Binding Affinities of Sulfur-Modified Valine Structures

The presence of a sulfur atom, particularly in different oxidation states as seen in sulfinic and sulfonic acids, introduces unique possibilities for molecular interactions that can influence binding affinity and specificity in biological systems. vulcanchem.com The sulfonic acid group (-SO₃H) of D-Valine, 3-sulfo- is highly polar and predicted to be fully ionized under physiological conditions, carrying a negative charge. vulcanchem.com

This charged, bulky group can participate in strong electrostatic interactions, such as salt bridges with positively charged amino acid residues (e.g., lysine (B10760008), arginine) in a protein's binding pocket. Beyond simple charge-charge interactions, the sulfur atom itself can engage in specific, noncovalent interactions. Divalent sulfur atoms are known to have regions of positive electrostatic potential, termed σ-holes, located on the extension of their covalent bonds. acs.orgresearchgate.net These σ-holes can interact favorably with electron-rich atoms like oxygen and nitrogen, forming S···O and S···N noncovalent bonds that contribute to the stability of protein-ligand complexes. acs.orgmdpi.com

Theoretical and Computational Studies of D Valine, 3 Sulfo Molecular Properties and Interactions

Quantum Chemical Approaches (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure of molecules. rsc.orgaps.org DFT calculations are used to determine optimized geometries, vibrational frequencies, and various electronic properties by solving approximations of the Schrödinger equation. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov This approach has been successfully applied to a wide range of molecules, from simple organic compounds to complex biological systems like amino acids and their derivatives. researchgate.netetsu.edu

For derivatives of amino acids, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to compute structural and spectroscopic data. researchgate.netacs.org While specific DFT studies focusing exclusively on D-Valine (B559536), 3-sulfo- are not extensively documented in the reviewed literature, the principles and methodologies are well-established through research on related sulfonamides and amino acids. researchgate.netresearchgate.net These studies confirm that DFT provides reliable data on molecular structure and reactivity. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through global reactivity descriptors. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. researchgate.netnih.gov A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. researchgate.netnih.gov A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. nih.gov

Electrophilicity Index (ω) : Quantifies the energy stabilization of a system when it accepts an additional electronic charge from the environment. It is defined as ω = μ² / (2η). researchgate.netnih.gov This index is useful for characterizing a molecule's power to act as an electrophile. nih.gov

The table below presents DFT-calculated reactivity indices for a related D-amino acid-based surfactant, D-alanine dodecyl ester (D-AD), which illustrates the typical data obtained from such analyses. acs.org

| Property | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -0.2620 |

| LUMO Energy | E_LUMO | -0.0445 |

| Chemical Potential | μ | -0.1532 |

| Global Hardness | η | 0.1087 |

| Global Electrophilicity | ω | 0.1080 |

Data for D-alanine dodecyl ester (D-AD) in water, calculated at the B3LYP/6-311++G(d,p) level. acs.org

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which dictates its biological activity. Computational methods are used to explore the potential energy surface of a molecule to identify its stable conformers. scirp.org For amino acid derivatives, this involves analyzing the torsion angles of the molecular backbone. nih.govresearchgate.net

The introduction of a sulfonic acid group at the 3-position of D-valine is expected to significantly influence its conformational preferences compared to the parent amino acid. Studies on peptides containing sulfonamide bonds show that these bonds have lower rotational barriers and different preferred torsion angles compared to standard peptide bonds, leading to greater flexibility. mpg.de The bulky and polar -SO₃H group in D-Valine, 3-sulfo- would introduce unique steric and electrostatic interactions, likely resulting in a different set of stable conformations than those observed for D-valine. researchgate.netmpg.de Computational modeling can predict these stable structures and their relative energies, providing insight into the molecule's preferred shapes in different environments. scirp.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to study the dynamic behavior of molecules and their interactions with their environment over time. researchgate.netfrontiersin.org These simulations can reveal information about solvation, intermolecular forces, and the mechanisms of molecular recognition, such as chiral discrimination. researchgate.netconicet.gov.ar

Solvation plays a critical role in the structure and function of biomolecules. The interactions between a solute and solvent molecules can alter the solute's conformation and reactivity. nanobioletters.com Computational studies on valine show that solvation, for instance in water, can lead to changes in bond lengths and angles within the amino acid structure. nanobioletters.com

For D-Valine, 3-sulfo-, the presence of the highly polar sulfonic acid group (-SO₃H) is a dominant feature. vulcanchem.com Computational models predict a very low pKa for this group, indicating that it is fully ionized to the sulfonate form (-SO₃⁻) under most physiological conditions. vulcanchem.com This charged group, along with the amino and carboxyl groups, would facilitate strong hydrogen bonding and electrostatic interactions with polar solvents like water. cymitquimica.com Understanding these solvation effects is essential, as the solubility and bioavailability of a compound are heavily influenced by its interactions with its surrounding medium. acs.org

Chiral discrimination, the ability to differentiate between enantiomers, is a process of fundamental importance in chemistry and biology. rsc.orgfrontiersin.org Molecular modeling is frequently used to study the chiral recognition of amino acids in host-guest systems, where a chiral host molecule selectively binds to one enantiomer of a chiral guest. conicet.gov.arrsc.org

Several computational studies have investigated the chiral discrimination of D- and L-valine using chiral hosts like β-cyclodextrin. researchgate.netfrontiersin.orguitm.edu.my Molecular mechanics and dynamics simulations show that valine enantiomers form inclusion complexes with β-cyclodextrin. frontiersin.org The primary forces driving the formation of these complexes are van der Waals interactions, but the discrimination between the D- and L-enantiomers is mainly due to differences in electrostatic contributions. frontiersin.org

Simulations have shown that L-valine tends to form more stable inclusion complexes within the β-cyclodextrin cavity compared to D-valine. researchgate.netuitm.edu.my In one study, the L-valine-β-CD complex was found to have a significantly higher binding constant (4922.47 M⁻¹) than the D-valine-β-CD complex (1010.67 M⁻¹), indicating a stronger interaction. uitm.edu.my Other studies using a homochiral metallacycle as the host also demonstrated effective chiral discrimination for valine, highlighting the role of noncovalent interactions like hydrogen bonding and van der Waals forces. rsc.org

The table below summarizes interaction and chiral discrimination energies from a computational study on the complexation of valine enantiomers with a chiral metallacycle host. rsc.org

| Complex | Interaction Energy (kcal/mol) | Chiral Discrimination Energy (kcal/mol) |

|---|---|---|

| S-val@metallacycle | -28.16 | 2.78 |

| R-val@metallacycle | -25.38 |

Interaction energies (E_int) and chiral discrimination energy (E_chir) for valine enantiomers with a homochiral metallacycle, calculated using DFT. Note: In this context, S and R correspond to L and D forms, respectively. rsc.org

Advanced Research Applications and Future Directions for D Valine, 3 Sulfo Research

Development as Chiral Synthons in Organic Chemistry

Chiral synthons, or building blocks, are fundamental in modern organic chemistry for the stereoselective synthesis of complex molecules. D-amino acids, including D-valine (B559536), are valued as chiral precursors due to their natural chirality and availability. nih.govresearchgate.net The introduction of a sulfo- group to the D-valine structure creates a multifunctional synthon with potential for creating novel molecular architectures. The synthesis of such sulfonated amino acids provides a versatile platform for developing compounds with tailored structures and properties. nih.gov

Intermediate for Agrochemicals and Veterinary Pharmaceuticals

D-valine itself serves as an important intermediate in the synthesis of certain agrochemicals and semi-synthetic veterinary antibiotics. researchgate.net The development of sulfonamides derived from amino acids has shown promise for various pharmacological activities, including insect growth regulatory properties, which are relevant to the agrochemical industry. nih.gov While direct applications of D-Valine, 3-sulfo- are not yet widely documented, its structure suggests potential as an intermediate for creating new classes of agrochemicals or veterinary drugs, leveraging both the chiral backbone of valine and the chemical properties imparted by the sulfo- group.

Precursors for Specialized Pharmaceutical Intermediates

Amino acids are crucial in the pharmaceutical industry, serving as precursors for synthetic peptides, antibiotics, and other therapeutics. oakwoodlabs.com D-amino acids are particularly valuable in drug design as they can enhance the stability and resistance to degradation of peptide-based drugs. nih.gov Amino acid-derived sulfonamides are noted for their stability under physiological conditions and are integral to a number of commercial drugs. researchgate.net The incorporation of a sulfo- group into D-valine could lead to the development of specialized pharmaceutical intermediates with improved properties such as solubility or novel biological interactions, making D-Valine, 3-sulfo- a candidate for the synthesis of innovative active pharmaceutical ingredients (APIs). researchgate.net

Table 1: Potential Applications of D-Valine, 3-Sulfo- as a Chiral Synthon

| Sector | Application of Parent/Related Compound | Potential Role of D-Valine, 3-Sulfo- | Key References |

| Agrochemicals | D-Valine is an intermediate for pesticides. | Intermediate for novel pesticides with potentially altered bioavailability or mode of action. | researchgate.net |

| Veterinary | D-Valine is used in semi-synthetic antibiotics. | Precursor for new veterinary drugs with enhanced stability or efficacy. | researchgate.net |

| Pharmaceuticals | D-amino acids are used to increase drug stability; Sulfonamides are key drug components. | Building block for specialized intermediates, improving drug properties like solubility and biological activity. | nih.govresearchgate.net |

Potential in Advanced Biological Reagents and Cell Culture Systems

In cell culture, D-valine is utilized as a selective agent. nih.gov A nutrient medium where L-valine is replaced by D-valine can inhibit the proliferation of fibroblasts, which often overgrow more specialized cell types. nih.gov This selectivity is based on the presence of the enzyme D-amino acid oxidase in certain epithelial cells, allowing them to convert D-valine into the essential L-enantiomer and proliferate, while fibroblasts that lack this enzyme cannot. nih.gov The potential of D-Valine, 3-sulfo- in this context has not been fully explored. However, its modified structure could influence its interaction with D-amino acid oxidase or its uptake by cells, potentially offering a more refined tool for selective cell culture applications.

Integration into Bioconjugate Chemistry and Drug Delivery Systems (e.g., Linker Design for ADCs)

One of the most promising areas for D-Valine, 3-sulfo- is in the field of bioconjugation, particularly in the design of linkers for antibody-drug conjugates (ADCs). nih.govrsc.org ADCs are targeted therapies that combine a monoclonal antibody with a potent cytotoxic drug via a chemical linker. adcreview.com The linker's stability in circulation and its ability to release the drug inside the target cancer cell are critical for the ADC's efficacy and safety. rsc.orgadcreview.com

The addition of a charged sulfo- group can significantly increase the aqueous solubility of the linker-drug component, which is advantageous when working with highly hydrophobic (lipophilic) cytotoxic agents. morressier.com This improved solubility can facilitate the bioconjugation process and may improve the pharmacokinetic profile of the resulting ADC. morressier.com Research has demonstrated that ADCs incorporating a "3-sulfo non-cleavable linker" exhibited four-fold higher potency in a colon cancer cell line compared to an ADC with a standard polyethylene (B3416737) glycol (PEG) linker. rsc.org Furthermore, linkers containing aryl sulfate (B86663) esters have been developed to be cleaved by lysosomal sulfatases, enzymes found within the target cells. morressier.com This offers a specific drug-release mechanism while maintaining excellent stability in blood plasma. morressier.com The Val-Cit (valine-citrulline) dipeptide is a well-established linker that is cleaved by the lysosomal enzyme cathepsin B. nih.gov Integrating a sulfo- group into a D-valine-containing linker could combine the benefits of enzymatic cleavage with enhanced solubility and stability, representing a significant advancement in ADC linker technology.

Table 2: Comparison of Linker Technologies in ADCs

| Linker Type | Release Mechanism | Key Advantages | Example/Concept | Key References |

| Val-Cit Dipeptide | Protease (Cathepsin B) Cleavage | Well-established; specific intracellular release. | mc-vc-PABC-MMAE | nih.govnih.gov |

| Aryl Sulfate Ester | Sulfatase Cleavage | High plasma stability; high aqueous solubility; tunable release rate. | Sulfatase-cleavable linkers | morressier.com |

| 3-Sulfo Non-cleavable | Antibody Degradation | High plasma stability; potential for higher potency. | ADC with 3-sulfo linker | rsc.org |

Exploration in Enzyme Inhibition and Modulation Studies

The roles of D-amino acids in biological systems are increasingly recognized, including their potential to modulate enzyme activity. Studies on D-valine have shown it can be oxidized by bacterial D-amino acid oxidases and that high concentrations can lead to feedback inhibition of enzymes like acetohydroxyacid synthase (AHAS) in plants. nih.govnih.gov The introduction of a sulfonic acid group, a strong acidic moiety, into the D-valine structure could create a novel enzymatic inhibitor. This new chemical entity could potentially target enzymes that recognize valine or other branched-chain amino acids, or it might exhibit inhibitory activity against sulfatases or sulfotransferases due to the presence of the sulfo- group. While specific studies on D-Valine, 3-sulfo- are needed, its unique structure warrants exploration as a modulator of various enzyme systems.

Emerging Research Areas in Sulfur Amino Acid Metabolomics

Metabolomics, the large-scale study of small molecules within cells and biological systems, is a powerful tool for understanding physiology and disease. Sulfur-containing amino acids like methionine and cysteine are central to cellular metabolism, contributing to protein structure, redox balance, and one-carbon metabolism. nih.govresearchgate.net The transsulfuration pathway connects the metabolism of these key amino acids. nih.gov The introduction of an exogenous, synthetic sulfur-containing amino acid like D-Valine, 3-sulfo- could serve as a chemical probe to investigate these pathways. By tracking its uptake, transformation, and effects on the levels of other metabolites, researchers could gain new insights into the regulation of sulfur amino acid homeostasis and its connection to various physiological and pathological states. researchgate.net

Challenges and Prospects in D-Valine, 3-Sulfo- Research and Development

The exploration of non-canonical amino acids is a rapidly expanding frontier in biochemistry and pharmaceutical sciences, offering novel building blocks for drug discovery and biotechnology. nih.gov D-Valine, 3-sulfo-, also known as 3-Sulfino-D-valine, is one such compound. nih.govsigmaaldrich.com As a modified D-amino acid, it possesses unique structural features—the D-chiral configuration and a sulfonate group on its side chain—that distinguish it from the proteinogenic L-amino acids. While research specifically focused on D-Valine, 3-sulfo- is still in its nascent stages, the existing knowledge on related D-amino acids and sulfonated compounds provides a framework for understanding its potential challenges and future prospects. nih.govresearchgate.net One of the few specific functions identified suggests it may act as an effective scavenger of hypochlorous acid (HOCl), pointing towards a therapeutic potential in protecting tissues from damage at sites of inflammation. theclinivex.com

Challenges in Research and Development

The path from a novel chemical entity to a well-understood and utilized compound is fraught with obstacles. For D-Valine, 3-sulfo-, these challenges span the entire development pipeline, from initial synthesis to biological characterization.

Analytical Characterization: Thoroughly characterizing D-Valine, 3-sulfo- is a non-trivial task. Advanced analytical techniques are required to confirm its identity and purity. onlineorganicchemistrytutor.com Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for verifying the molecular weight and confirming the precise location of the sulfo- group. onlineorganicchemistrytutor.comupce.cz However, analyzing sulfonated compounds can be complicated. nih.gov Furthermore, chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral column, are necessary to ensure the enantiomeric purity and confirm that the compound is exclusively in the D-form, as trace amounts of the L-enantiomer could have confounding biological effects. sielc.com

Limited Biological Understanding: A major challenge is the current scarcity of published biological data. Key information regarding its metabolic fate, mechanism of action, potential toxicity, and pharmacokinetic profile is largely unknown. Understanding how this unnatural amino acid is absorbed, distributed, metabolized, and excreted is fundamental to its development as a therapeutic agent or research tool. Without this foundational knowledge, advancing D-Valine, 3-sulfo- into preclinical and clinical studies is not feasible.

Table 1: Key Challenges in D-Valine, 3-Sulfo- Research

| Challenge Area | Specific Obstacles | Potential Impact on Development |

|---|---|---|

| Synthesis | Complex multi-step reactions, need for stereochemical and regioselective control, low yields. | High manufacturing costs, limited availability for research, scalability issues. |

| Analysis | Difficulty in verifying sulfonation site and ensuring enantiomeric purity. | Risk of impure samples leading to unreliable biological data, regulatory hurdles. |

| Biological Data | Lack of studies on metabolism, mechanism of action, pharmacokinetics, and toxicology. | Inability to assess safety and efficacy, significant barrier to therapeutic development. |

Future Prospects and Research Directions

Despite the challenges, the unique chemical nature of D-Valine, 3-sulfo- opens up several promising avenues for future research and application, particularly in medicine and biotechnology.

Therapeutic Potential in Inflammatory Diseases: The most direct prospect for D-Valine, 3-sulfo- lies in its potential as an anti-inflammatory agent. theclinivex.com Activated immune cells, such as neutrophils, release hypochlorous acid (HOCl) at sites of inflammation, which can cause significant tissue damage. A compound that can effectively scavenge HOCl could protect tissues and mitigate the harmful effects of chronic inflammation seen in conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. theclinivex.com Future research should focus on validating this activity in cellular and animal models of inflammatory disease.

Drug Discovery and Peptide Modification: The incorporation of unnatural amino acids into peptides is a proven strategy for creating more potent and stable drugs. nih.gov Peptides composed of naturally occurring L-amino acids are often rapidly degraded by enzymes in the body. The presence of a D-amino acid like D-Valine, 3-sulfo- can confer resistance to this enzymatic degradation, significantly extending the half-life of a peptide therapeutic. nih.gov Furthermore, the negatively charged and hydrophilic sulfo- group could enhance the solubility of peptides and introduce new, specific binding interactions with biological targets, potentially increasing the potency and selectivity of the drug. researchgate.net

Biochemical and Pharmacological Probes: D-Valine, 3-sulfo- could serve as a valuable research tool. The physiological roles of D-amino acids in mammals, particularly in the central nervous system, are an area of active investigation. scispace.comjomb.org Synthetically modified D-amino acids can be used as chemical probes to study the enzymes and transport systems involved in D-amino acid metabolism. This could lead to a better understanding of diseases associated with imbalances in these pathways. nih.gov

Table 2: Future Prospects for D-Valine, 3-Sulfo-

| Prospect Area | Potential Application | Required Research Focus |

|---|---|---|

| Therapeutics | Targeted anti-inflammatory agent for diseases mediated by oxidative stress. | In vitro and in vivo studies to confirm HOCl scavenging activity and efficacy in disease models. |

| Drug Discovery | Building block for creating more stable, soluble, and potent peptide-based drugs. | Incorporation into peptide libraries to screen for new therapeutic leads; pharmacokinetic studies of modified peptides. |

| Research Tools | A probe to investigate D-amino acid metabolic pathways and transporter proteins. | Development of labeled versions (e.g., isotopic, fluorescent) to trace its biological interactions. |

Q & A

Basic Research Questions

Q. How can D-Valine be experimentally distinguished from its L-enantiomer in biochemical studies?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers based on their differential interactions with the column matrix. Alternatively, enzymatic assays exploiting L-amino acid oxidase activity can selectively degrade L-Valine, leaving D-Valine intact for quantification . For cell culture applications, D-Valine can replace L-Valine in media to inhibit fibroblast growth, as fibroblasts lack D-amino acid oxidase required for metabolic utilization .

Q. What is the role of D-Valine in non-ribosomal peptide synthesis?

- Methodological Answer : D-Valine serves as a chiral building block in synthetic pathways for antibiotics (e.g., valinomycin) and bioactive peptides. Researchers can incorporate D-Valine into peptide chains via solid-phase synthesis, ensuring stereochemical control by using Fmoc- or Boc-protected derivatives. NMR and mass spectrometry validate incorporation and configuration .

Q. How do solubility properties of D-Valine impact experimental design in aqueous systems?

- Methodological Answer : D-Valine exhibits moderate water solubility (~50 mg/mL) but limited solubility in organic solvents. For pH-dependent studies, solubility can be enhanced using acidic buffers (e.g., HCl). Pre-experiment solubility profiling at target pH/temperature is critical to avoid precipitation in kinetic or crystallography studies .

Advanced Research Questions

Q. What strategies optimize microbial biosynthesis of D-Valine for scalable production?

- Methodological Answer : Genetic engineering of Corynebacterium glutamicum or E. coli strains can enhance D-Valine yield by overexpressing acetohydroxy acid synthase (ilvBN) and feedback-resistant dihydroxy acid dehydratase (ilvD). Fermentation conditions (e.g., oxygen tension, carbon source) should be tuned using design-of-experiments (DoE) approaches. Metabolomic profiling identifies bottlenecks in branched-chain amino acid pathways .

Q. How can researchers resolve contradictory data on the inhibitory effects of D-Valine derivatives in enzyme assays?

- Methodological Answer : Contradictions may arise from impurities (e.g., trace L-enantiomers) or assay conditions (pH, cofactors). Validate compound purity via chiral HPLC and elemental analysis . Replicate experiments under standardized buffer systems (e.g., Tris-HCl vs. phosphate) and include positive/negative controls (e.g., known inhibitors). Statistical meta-analysis of published datasets can identify confounding variables .

Q. What methodologies are effective for analyzing the stability of 3-sulfo-D-Valine under physiological conditions?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to track degradation products. Isotope-labeling (e.g., ¹³C-D-Valine) aids in distinguishing hydrolysis byproducts. For in vitro models, simulate physiological pH (7.4) and temperature (37°C) while measuring sulfonic acid group integrity via IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.